molecular formula C17H25N3O B2543284 N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethylphenyl)amino]propanamide CAS No. 1214658-43-1

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethylphenyl)amino]propanamide

Cat. No. B2543284
CAS RN: 1214658-43-1
M. Wt: 287.407
InChI Key: YWMDVXWYLXFXBY-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethylphenyl)amino]propanamide, commonly known as CP 47,497, is a synthetic cannabinoid compound that binds to the cannabinoid receptors in the brain. This compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

CP 47,497 acts as a potent agonist of the cannabinoid receptors in the brain, particularly the CB1 receptor. Activation of these receptors leads to a variety of physiological effects, including analgesia, sedation, and appetite stimulation.
Biochemical and Physiological Effects:
CP 47,497 has been shown to have a variety of biochemical and physiological effects in animal models. These effects include increased locomotor activity, decreased body temperature, and decreased pain sensitivity.

Advantages and Limitations for Lab Experiments

CP 47,497 has several advantages as a tool for scientific research, including its high affinity for cannabinoid receptors and its ability to produce consistent and reproducible effects in animal models. However, this compound also has some limitations, including its potential for abuse and its lack of specificity for cannabinoid receptors.

Future Directions

There are several potential future directions for research involving CP 47,497. These include further studies on the mechanisms of action of this compound, as well as its potential therapeutic applications in the treatment of pain and other conditions. Additionally, researchers may explore the use of CP 47,497 as a tool for studying the endocannabinoid system and its role in various physiological processes.

Synthesis Methods

CP 47,497 can be synthesized through a multi-step process, starting with the reaction of 2,4-dimethylbenzaldehyde with ethyl cyanoacetate to form 2,4-dimethyl-2-(1-cyano-1,2-dimethylpropylidene)malononitrile. This intermediate is then reacted with 2,4-dimethylaniline to form the final product, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethylphenyl)amino]propanamide.

Scientific Research Applications

CP 47,497 has been used extensively in scientific research to study the cannabinoid receptors in the brain and their role in various physiological processes. This compound has been shown to have a high affinity for both CB1 and CB2 receptors, making it a useful tool for studying the effects of cannabinoid receptor activation in the brain.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dimethylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-11(2)17(6,10-18)20-16(21)14(5)19-15-8-7-12(3)9-13(15)4/h7-9,11,14,19H,1-6H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMDVXWYLXFXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)C(=O)NC(C)(C#N)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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